molecular formula C4H10BF3O B1144120 Boron trifluoride etherate CAS No. 109-63-7

Boron trifluoride etherate

Cat. No.: B1144120
CAS No.: 109-63-7
M. Wt: 141.93
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boron trifluoride etherate, also known as boron trifluoride diethyl etherate, is a chemical compound with the formula BF₃·O(C₂H₅)₂. It is a colorless liquid, although older samples can appear brown. This compound is widely used as a source of boron trifluoride in various chemical reactions that require a Lewis acid .

Biochemical Analysis

. . .

Biochemical Properties

. The boron trifluoride binds to even weak Lewis bases, inducing reactions of the resulting adducts with nucleophiles .

Molecular Mechanism

The molecular mechanism of Boron trifluoride etherate is primarily through its role as a source of boron trifluoride. Boron trifluoride is a Lewis acid and can bind to even weak Lewis bases, inducing reactions of the resulting adducts with nucleophiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boron trifluoride etherate is typically prepared by reacting boron trifluoride gas with diethyl ether. The reaction is exothermic and must be conducted under controlled conditions to prevent the formation of unwanted by-products .

Industrial Production Methods: In an industrial setting, this compound is produced by passing boron trifluoride gas through diethyl ether. The resulting solution is then purified by distillation to obtain the final product .

Properties

IUPAC Name

ethoxyethane;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O.BF3/c1-3-5-4-2;2-1(3)4/h3-4H2,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMGYPLQYOPHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015537
Record name Ethane, 1,1'-oxybis-, compd. with trifluoroborane (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fuming, colorless liquid; [HSDB] Stable but highly flammable, pale yellow liquid; [ACGIH]
Record name Boron trifluoride etherate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1383
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

47.8 °C
Record name Boron trifluoride etherate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1383
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

4.2 [mmHg]
Record name Boron trifluoride etherate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1383
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

174674-80-7, 109-63-7
Record name Ethane, 1,1'-oxybis-, compd. with trifluoroborane (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl ether--boron trifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Scheme 4 provides an example of an embodiment of the process shown in Scheme 3. In this particular embodiment, the chiral diamine is (−)-sparteine, the organometallic compound is an organolithium compound, and more concretely it is s-BuLi, the solvent is Et2O, the strained cyclic ether is the epoxide ethylene oxide, the Lewis acid is BF3, provided as BF3.Et2O, m=1, and n=3. A compound of formula (Ia) in Scheme 4 can be characterized as being the enantiomer (+)-(R) because it is obtained in an ee of at least 80%, and in some embodiments about 82%. A compound of formula (Ia) was obtained in embodiments of this invention with a yield of about 83% and ee of about 82%.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
organolithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cyclic ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
epoxide ethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
83%

Synthesis routes and methods II

Procedure details

A solution of 0.7 g of 2-methylthiophenol in 11.3 g of BF3 :2CH3COOH complex is heated to 70° C. and kept at this temperature for 3 hours. After returning to the ambient temperature, 11 ml of diethyl ether are added and vigorous stirring is applied for approximately 5 minutes before the excess ether is distilled off at atmospheric pressure. The acetic acid and boron trifluoride etherate which are formed are then trapped at approximately 30° C. at 67 Pa.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Another method for the alkylation of the 3-hydroxy is by reaction with an alcohol in the presence of boron trifluoride etherate. Thus, methanol and boron trifluoride etherate yield a methyl ether at a reaction temperature of about 25° C. followed conveniently by thin layer chromatography.
[Compound]
Name
3-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Step E comprises reduction of the amide carbonyl of compound VI by slowly adding a Lewis acid such as boron trifluoride etherate or aluminum chloride or an anhydrous strong acid such as methanesulfonic acid or trifluoroacetic acid to a stirred slurry of VI and sodium borohydride in dry THF at about -5° C. to about +5° C. followed by stirring about 4 to 6 hours at about -5° to +5° C. followed by 12 to 18 hours at about 25°-40° C. On completion, the reaction mixture is slowly added to cooled dilute acid followed by isolation by standard procedures if desired. As one skilled in the art would appreciate, the above reaction with sodium borohydride in dry THF and an acid such as boron trifluoride etherate or methanesulfonic acid produces borane-tetrahydrofuran in the process of forming compound VII. Alternatively, compound VII can be formed by reducing compound VI with borane-tetrahydrofuran or borane-dimethyl sulfide, without use of the acid.
[Compound]
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
amide carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
compound VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.